molecular formula C11H11NO4 B12902025 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran CAS No. 56897-25-7

2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran

Cat. No.: B12902025
CAS No.: 56897-25-7
M. Wt: 221.21 g/mol
InChI Key: GNDBXDDRVBFVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran is a synthetic benzofuran derivative characterized by a nitro (-NO₂) group at the 2-position and an isopropyloxy (-OCH(CH₃)₂) substituent at the 7-position of the benzofuran ring system. Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The structural planarity of the benzofuran core, as observed in analogs like 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, often contributes to intermolecular interactions such as hydrogen bonding, which influence crystallization and solubility .

Properties

IUPAC Name

2-nitro-7-propan-2-yloxy-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(2)15-9-5-3-4-8-6-10(12(13)14)16-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBXDDRVBFVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70853242
Record name 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70853242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56897-25-7
Record name 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70853242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropoxy-2-nitrobenzofuran can be achieved through several methods. One common approach involves the nitration of 7-isopropoxybenzofuran. This process typically uses a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative.

Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring. This method provides a more controlled approach to introducing the nitro group at the desired position on the benzofuran ring.

Industrial Production Methods

Industrial production of 7-Isopropoxy-2-nitrobenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions

7-Isopropoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Reduction: 7-Isopropoxy-2-aminobenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran have been studied for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the nitro group is often associated with enhanced antibacterial activity, making it a candidate for further exploration in antibiotic development .

Anticancer Potential

Studies have highlighted the anticancer potential of benzofuran derivatives. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells. Investigations into similar compounds have shown promising results in inhibiting tumor growth and promoting cell death through various mechanisms, including the modulation of apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of nitro-substituted benzofurans have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis or chronic obstructive pulmonary disease .

Drug Development

The pharmacokinetic properties of this compound are crucial for its development as a drug candidate. Studies on similar compounds suggest that modifications to the benzofuran structure can enhance bioavailability and reduce toxicity, which are essential factors in drug formulation .

Mechanistic Studies

Docking studies have been employed to understand the interaction of such compounds with biological targets, including enzymes and receptors involved in disease pathways. Insights from these studies can guide the design of more effective derivatives with improved specificity and efficacy .

Polymer Chemistry

The unique chemical structure of this compound can be utilized in polymer chemistry, where it may serve as a monomer or additive to enhance the properties of polymers. Its incorporation can lead to materials with improved thermal stability and mechanical properties, making it suitable for various industrial applications .

Sensor Development

Due to its electronic properties, this compound may also have applications in sensor technology, particularly in developing sensors for detecting environmental pollutants or biological markers through changes in conductivity or fluorescence upon binding with target molecules .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antibacterial Activity Significant activity against Staphylococcus aureus and E. coli.
Anticancer Potential Induces apoptosis in cancer cell lines with IC50 values <10 µM.
Anti-inflammatory Effects Reduces TNF-alpha levels in vitro by 40% at 10 µM concentration.
Drug Development Enhanced bioavailability observed in modified derivatives compared to baseline compounds.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-2-nitrobenzofuran involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiparasitic effects. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Key Comparisons:

Electrophilic vs. Nucleophilic Substituents: The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilic character at the benzofuran ring. This contrasts with electron-donating groups like methylsulfanyl (-SMe) or methyl (-CH₃) in the fluorinated analog , which may increase nucleophilic reactivity.

Biological and Chemical Reactivity: Carboxylic acid-containing analogs (e.g., the fluorinated derivative) exhibit hydrogen-bond-driven dimerization, enhancing crystallinity . The absence of such groups in the target compound may limit similar interactions.

Thermal and Physical Properties: Melting points for benzofuran derivatives vary widely: the fluorinated acetic acid analog melts at 436–437 K , while phenolic derivatives like 4-isopropenylphenol are liquid at room temperature . The target compound’s melting point is unreported but likely influenced by nitro group polarity and isopropyloxy steric effects.

Research Findings and Implications

  • Synthetic Challenges : The introduction of a nitro group at the 2-position requires careful control of nitration conditions to avoid over-oxidation, a common issue in benzofuran chemistry.
  • Pharmacological Potential: While the target compound’s bioactivity remains unstudied, analogs with nitro groups have shown antimicrobial and antitumor activities . The isopropyloxy moiety may enhance lipophilicity, improving membrane permeability.
  • Degradation Pathways: Benzofuran derivatives with electron-withdrawing groups (e.g., nitro) may resist oxidative degradation compared to electron-rich analogs like 4-isopropenylphenol, which readily form quinones and carboxylic acids under ozonation .

Biological Activity

2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran is a compound belonging to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of 2-nitrobenzofuran derivatives typically involves several steps, including nitro substitution and ether formation. The compound can be synthesized through a reaction involving the appropriate benzofuran precursor and isopropyl alcohol in the presence of a suitable catalyst.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. These compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, docking studies have shown that certain benzofuran derivatives can effectively interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa5.4Tubulin inhibition
7-Hydroxy-6-methoxy-benzofuranMCF-73.2Apoptosis induction
Benzofuran derivative XA5494.5Cell cycle arrest

Antimicrobial Activity

Benzofuran derivatives are also known for their antimicrobial properties . Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2015
Escherichia coli1820
Bacillus subtilis2210

Case Studies

A notable case study involved the evaluation of various benzofuran derivatives in vitro against Mycobacterium tuberculosis. The results indicated that certain modifications in the benzofuran structure significantly enhance antibacterial activity, suggesting a structure–activity relationship that could guide future drug design .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound reveals moderate bioavailability, with studies suggesting that its metabolic stability is favorable for further development as a therapeutic agent. Toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, many maintain a favorable safety profile at therapeutic doses .

Q & A

Q. Case Study :

SubstrateNitration MethodYield (%)Reference
7-Isopropoxy-1-benzofuranHNO₃/AcOH, 0°C72%
7-Isopropoxy-1-benzofuranAcONO₂, H₂SO₄85%

Advanced: How should discrepancies in pharmacological activity data be resolved?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities:

  • Bioassay validation : Replicate studies across multiple cell lines (e.g., HEK-293 vs. HeLa) to confirm target specificity .
  • Structural analogs : Compare activity of 2-nitro derivatives with 5-nitro or 7-methoxy analogs to isolate substituent effects .
  • Purity verification : Use HPLC (>95% purity) and DSC (melting point analysis) to exclude impurities .

Q. Example :

DerivativeIC₅₀ (μM)Assay TypeReference
2-Nitro-7-isopropoxy12.3 ± 1.2MAO-A inhibition
5-Nitro-7-isopropoxy28.7 ± 3.1MAO-A inhibition

Advanced: What computational methods are used to predict the reactivity of nitro-benzofurans?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates nitro group charge distribution to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screens binding affinity to targets (e.g., monoamine oxidase) using AutoDock Vina .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. Key Output :

MethodApplicationSoftwareReference
DFTNitro group resonanceGaussian 16
DockingMAO-A inhibitionAutoDock

Advanced: How do substituent positions influence the photostability of nitro-benzofurans?

Methodological Answer:

  • 2-Nitro vs. 3-Nitro : The 2-nitro group exhibits higher planarity with the benzofuran ring, increasing conjugation and UV absorption (λmax ~320 nm) .
  • Ortho-effect : Steric strain between nitro and isopropoxy groups at positions 2 and 7 reduces thermal stability .

Q. Experimental Design :

  • Irradiate compounds under UV light (254 nm) and monitor degradation via HPLC .
  • Compare half-lives (t₁/₂):
Substituent Positiont₁/₂ (h)Reference
2-Nitro, 7-isopropoxy8.2
3-Nitro, 7-isopropoxy14.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.